

tert-Butyl (1-hydroxypropan-2-yl)carbamate in the synthesis of lacosamide

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Compound of Interest

Compound Name: *tert-Butyl (1-hydroxypropan-2-yl)carbamate*

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Application Notes and Protocols for the Synthesis of Lacosamide

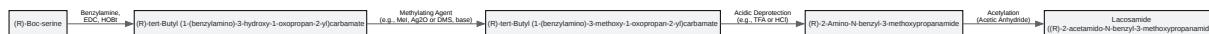
Introduction

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is an anticonvulsant drug used for the adjunctive treatment of partial-onset seizures. The synthesis of Lacosamide involves several key steps, including the formation of amide bonds and the stereospecific introduction of a methoxy group. While various chiral building blocks can be employed in pharmaceutical synthesis, the direct precursor for the backbone of Lacosamide is typically a derivative of (R)-serine.

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a versatile chiral intermediate in organic synthesis.^[1] However, its carbon skeleton, which features a methyl group at the 2-position, does not directly correspond to the 3-methoxypropanamide backbone of Lacosamide. A feasible and commonly employed synthetic strategy for Lacosamide commences with (R)-serine, which possesses the necessary 3-hydroxypropanamide framework. This document details a well-established synthetic route to Lacosamide starting from Boc-protected (R)-serine, outlining the key transformations and providing detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of Lacosamide from (R)-Boc-serine can be accomplished through a multi-step process that includes amide coupling, methylation, deprotection, and acetylation. The general synthetic scheme is outlined below.



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Figure 1: Overall synthetic pathway for Lacosamide from (R)-Boc-serine.

Experimental Protocols

Amide Coupling of (R)-Boc-serine with Benzylamine

This protocol describes the formation of the amide bond between the carboxylic acid of (R)-Boc-serine and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBr) as coupling agents.

Materials:

- (R)-Boc-serine
- Benzylamine
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBr (1-hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- 1 M HCl solution
- Saturated NaHCO₃ solution
- Brine

- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-Boc-serine (1.0 eq) in anhydrous DCM.
- Add HOBr (1.2 eq) and benzylamine (1.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add EDC (1.2 eq) to the cooled reaction mixture.
- Add DIPEA (1.5 eq) dropwise.
- Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate.
- Purify the crude product by flash column chromatography if necessary.

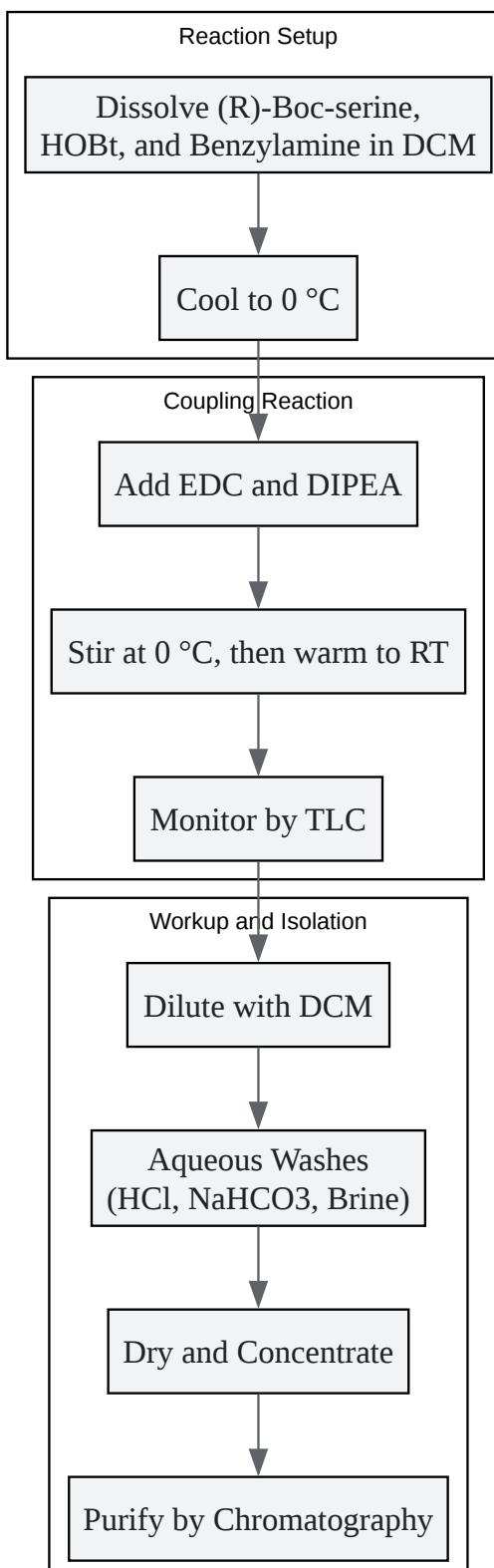
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Figure 2: Workflow for the amide coupling reaction.

O-Methylation of the Hydroxyl Group

This step introduces the methoxy group, a key structural feature of Lacosamide, via methylation of the primary alcohol.

Materials:

- (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate
- Dimethyl sulfate (DMS) or Methyl iodide (MeI)
- Sodium hydride (NaH) or Silver(I) oxide (Ag₂O)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Saturated NH₄Cl solution
- Ethyl acetate
- Brine
- Anhydrous MgSO₄ or Na₂SO₄

Procedure (using DMS and NaH):

- Dissolve (R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (1.0 eq) in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add dimethyl sulfate (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC.

- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the resulting (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate by flash column chromatography.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the free amine.

Materials:

- (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄ or Na₂SO₄

Procedure:

- Dissolve (R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate (1.0 eq) in DCM.
- Add TFA (5-10 eq) dropwise at 0 °C.

- Stir the reaction mixture at room temperature for 1-3 hours.[1][2]
- Monitor the deprotection by TLC.
- Upon completion, carefully neutralize the excess acid by adding saturated NaHCO_3 solution until the effervescence ceases.
- Separate the organic layer and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain (R)-2-amino-N-benzyl-3-methoxypropanamide. This intermediate is often used in the next step without further purification.

N-Acetylation to Yield Lacosamide

The final step is the acetylation of the primary amine to form the acetamide moiety of Lacosamide.

Materials:

- (R)-2-amino-N-benzyl-3-methoxypropanamide
- Acetic anhydride
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM)
- 1 M HCl solution
- Saturated NaHCO_3 solution
- Brine
- Anhydrous MgSO_4 or Na_2SO_4

Procedure:

- Dissolve the crude (R)-2-amino-N-benzyl-3-methoxypropanamide (1.0 eq) in DCM.

- Add pyridine or TEA (1.5 eq).
- Cool the solution to 0 °C.
- Add acetic anhydride (1.2 eq) dropwise.
- Stir the reaction at room temperature for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to obtain pure Lacosamide.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of Lacosamide. Actual yields may vary depending on the specific reaction conditions and scale.

Step	Starting Material	Product	Typical Yield (%)	Purity (%) (after purification)
Amide Coupling	(R)-Boc-serine	(R)-tert-butyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate	85-95	>98
O-Methylation	hydroxy-1-oxopropan-2-yl)carbamate	(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate	70-85	>98
Boc Deprotection	(R)-tert-butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate	(R)-2-amino-N-benzyl-3-methoxypropanamide	90-99 (crude)	Used directly in next step
N-Acetylation	(R)-2-amino-N-benzyl-3-methoxypropanamide	Lacosamide	80-90	>99.5

Conclusion

The synthesis of Lacosamide is a well-defined process that relies on standard organic transformations. The use of a chiral precursor such as (R)-serine is essential for obtaining the desired enantiomer. The protocols provided herein offer a reliable pathway for the laboratory-scale synthesis of Lacosamide, with opportunities for optimization at each step. Careful control of reaction conditions and appropriate purification techniques are critical for achieving high yields and purity of the final active pharmaceutical ingredient.

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References

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